molecular formula C15H10ClN3O B2777565 (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide CAS No. 890754-56-0

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

Cat. No. B2777565
CAS RN: 890754-56-0
M. Wt: 283.72
InChI Key: GDCWSEFRMMPRPG-UHFFFAOYSA-N
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Description

“(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. The compound also features a cyano group (-CN), an amide group (-CONH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached), all of which can significantly influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Typically, amide bonds are formed through the reaction of a carboxylic acid and an amine in the presence of a dehydrating agent . The cyano group might be introduced via a cyanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a cyano group, an amide group, and a chlorophenyl group. These functional groups can engage in a variety of interactions, including hydrogen bonding and dipole-dipole interactions, which can influence the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can act as a weak base. The cyano group is polar and can participate in nucleophilic addition reactions. The amide group can undergo hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a polar cyano group and an amide group could increase its solubility in polar solvents .

Scientific Research Applications

Versatile Synthesis of Quinolines

Research has shown that the Vilsmeier formylation of tertiary and secondary enamides leads to the synthesis of 2-pyridones and 2-chloropyridines. This method is versatile, allowing for substitution in various positions, which is a significant contribution to the field of heterocyclic chemistry and the synthesis of pyridine derivatives, demonstrating the broad applicability of these chemical reactions in creating complex molecular architectures (Hayes & Meth–Cohn, 1979).

Structural Analysis of Anticonvulsant Enaminones

Studies on the crystal structures of anticonvulsant enaminones have provided insights into their molecular conformations and hydrogen bonding networks. These findings are crucial for understanding the pharmacophore's structure-activity relationship, aiding in the design of novel therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Molecular Insight of Enaminone-Based Compounds

The one-pot synthesis and structural characterization of enaminone-based compounds have been explored, highlighting their potential in pharmaceutical and material sciences. Such studies are pivotal for the development of new synthetic methodologies and understanding the molecular basis of their properties (Barakat et al., 2020).

Electronic Properties and Interaction Landscapes

Research into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides has contributed to the understanding of molecular interactions and the design of molecules with specific electronic characteristics. This work is crucial for the development of materials with tailored electronic properties for use in various applications, including electronics and photonics (Gallagher et al., 2022).

Aromatic Polyamides with Enhanced Thermal Stability

The synthesis of new aromatic polyamides containing alkylphenylimide units has revealed materials with enhanced thermal stability and excellent solubility, useful for advanced material applications. This research underscores the importance of molecular design in creating polymers with desirable physical properties for high-performance materials (Choi & Jung, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The presence of a pyridine ring and an amide group suggests potential bioactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study and application of this compound could be a promising area of research, given its complex structure and potential bioactivity. It might be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(Z)-N-(2-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCWSEFRMMPRPG-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=NC=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=NC=C2)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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